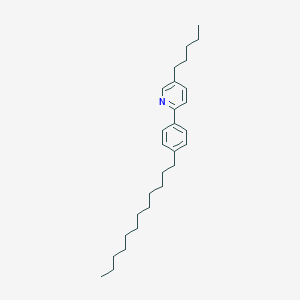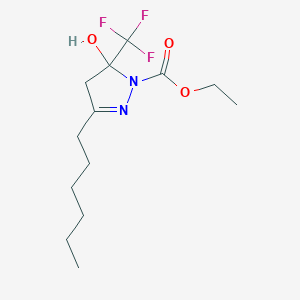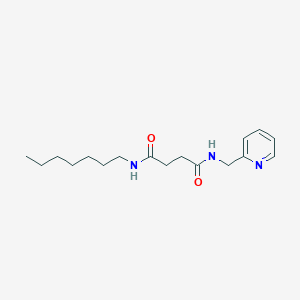
2-(4-Dodecylphenyl)-5-pentylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-十二烷基苯基)-5-戊基吡啶是一种属于吡啶类有机化合物。该化合物以吡啶环为特征,在2位被十二烷基苯基取代,在5位被戊基取代。
准备方法
合成路线和反应条件
2-(4-十二烷基苯基)-5-戊基吡啶的合成通常涉及在特定条件下将4-十二烷基苯甲醛与2-戊基吡啶反应。反应通常在氢氧化钠或碳酸钾等碱和乙醇或甲醇等溶剂存在下进行。将混合物在回流条件下加热数小时以确保完全反应。然后使用重结晶或柱色谱等技术纯化产物。
工业生产方法
2-(4-十二烷基苯基)-5-戊基吡啶的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,工业方法可能结合先进的纯化技术,例如高效液相色谱 (HPLC),以获得高纯度产品。
化学反应分析
反应类型
2-(4-十二烷基苯基)-5-戊基吡啶可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的氧化产物。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,以还原任何双键或官能团。
取代: 该化合物可以进行亲核取代反应,其中吡啶环可以在适当条件下被不同的亲核试剂取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 钯碳作为催化剂的氢气。
取代: 碱存在下的胺或硫醇等亲核试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸或酮,而还原可能产生烷烃或醇。
科学研究应用
2-(4-十二烷基苯基)-5-戊基吡啶在科学研究中有几种应用,包括:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 对其潜在的生物活性进行了研究,例如抗菌或抗癌特性。
医学: 探索其在药物开发和治疗应用中的潜在用途。
工业: 用于开发新材料,例如聚合物或表面活性剂。
作用机制
2-(4-十二烷基苯基)-5-戊基吡啶的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与某些酶或受体结合,调节它们的活性并导致各种生物效应。例如,它可能通过干扰细菌细胞壁合成来抑制细菌的生长,或者通过靶向特定信号通路来破坏癌细胞增殖。
相似化合物的比较
2-(4-十二烷基苯基)-5-戊基吡啶可以与其他类似化合物进行比较,例如:
2-(4-十二烷基苯基)-5-甲基吡啶: 结构相似,但有一个甲基而不是戊基。
2-(4-十二烷基苯基)-5-乙基吡啶: 结构相似,但有一个乙基而不是戊基。
2-(4-十二烷基苯基)-5-丙基吡啶: 结构相似,但有一个丙基而不是戊基。
这些化合物具有相似的化学性质,但由于烷基链长度的变化,可能表现出不同的生物活性及应用。
结论
2-(4-十二烷基苯基)-5-戊基吡啶是一种用途广泛的化合物,在科学研究的各个领域都具有巨大潜力。其独特的化学结构使其能够发生一系列化学反应,使其在合成化学中具有价值。此外,其潜在的生物活性使其成为在生物学和医学领域进一步研究的有希望的候选者。
属性
分子式 |
C28H43N |
|---|---|
分子量 |
393.6 g/mol |
IUPAC 名称 |
2-(4-dodecylphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-8-9-10-11-12-13-15-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-14-6-4-2/h18-24H,3-17H2,1-2H3 |
InChI 键 |
XXFVNEOAZPFODY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)


![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)
![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)

![Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B12453016.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide](/img/structure/B12453029.png)
![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
